3-[2-[(4-Chlorophenyl)methoxy]phenyl]-1-[(3,4-dichlorophenyl)methyl]pyrazole - 477713-45-4

3-[2-[(4-Chlorophenyl)methoxy]phenyl]-1-[(3,4-dichlorophenyl)methyl]pyrazole

Catalog Number: EVT-2930480
CAS Number: 477713-45-4
Molecular Formula: C23H17Cl3N2O
Molecular Weight: 443.75
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

  • Compound Description: SR141716A, also known as rimonabant, is a potent and selective antagonist for the CB1 cannabinoid receptor. [, , ] It is widely used in pharmacological studies to investigate the role of CB1 receptors. [, ] Research suggests that SR141716A binds with higher affinity to the inactive state of the CB1 receptor, leading to its inverse agonist activity. []
  • Relevance: SR141716A shares a core pyrazole ring structure with 3-[2-[(4-Chlorophenyl)methoxy]phenyl]-1-[(3,4-dichlorophenyl)methyl]pyrazole. Both compounds also feature a 4-chlorophenyl substituent attached to the pyrazole ring and a 2,4-dichlorophenyl group, although their positions and linkages differ. The presence of these common structural elements highlights their relationship within a series of pyrazole derivatives. [] Notably, the research discusses modifications to the pyrazole 5-aryl substituent in SR141716A, leading to the identification of novel alkynylthiophenes as potent CB1 receptor antagonists. This finding emphasizes the potential for structural variations around the pyrazole core while maintaining biological activity. []

(R)-(+)-[2,3-Dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo[1,2,3-de]-1,4-benzoxazin-6-yl]-1-naphthalenylmethanone (WIN55212-2)

  • Compound Description: WIN55212-2 is a potent and selective agonist for both CB1 and CB2 cannabinoid receptors. [, , , ] It is frequently employed in pharmacological research to investigate the effects of cannabinoid receptor activation. [, , ] WIN55212-2 has been shown to activate signaling pathways such as G-protein activation, extracellular signal-regulated kinases 1 and 2 (ERK1/2) phosphorylation, and Akt phosphorylation. []
  • Relevance: Although structurally distinct from 3-[2-[(4-Chlorophenyl)methoxy]phenyl]-1-[(3,4-dichlorophenyl)methyl]pyrazole, WIN55212-2 is relevant as it represents a class of cannabinoid receptor agonists used alongside SR141716A to probe cannabinoid receptor-mediated effects. [, ] This research emphasizes the importance of understanding both agonists and antagonists within the context of potential therapeutic targets, such as the CB1 receptor, for conditions like obesity. []

cis-3R-[2-Hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4R-3-(3-hydroxypropyl)-1R-cyclohexanol (CP55940)

  • Compound Description: CP55940 is a potent and selective agonist for the CB1 cannabinoid receptor. [, , ] Similar to WIN55212-2, it is frequently used in pharmacological research to study the effects of cannabinoid receptor activation. [, , ]
  • Relevance: Although structurally different from 3-[2-[(4-Chlorophenyl)methoxy]phenyl]-1-[(3,4-dichlorophenyl)methyl]pyrazole, CP55940 is included due to its use alongside other cannabinoid receptor ligands, like WIN55212-2, in studies exploring cannabinoid receptor-mediated signaling and potential therapeutic applications. [, , ]

Abnormal Cannabidiol (Abn-CBD)

  • Compound Description: Abn-CBD is a structural isomer of cannabidiol (CBD), a non-psychoactive cannabinoid found in Cannabis sativa. [, ] While CBD exhibits low affinity for CB1 and CB2 receptors, Abn-CBD demonstrates greater potency in stimulating nitric oxide (NO) production in rabbit aortic endothelial cells (RAEC). [, ] This effect suggests that Abn-CBD might exert its vascular effects through mechanisms independent of classical cannabinoid receptors. [, ]
  • Relevance: Despite structural differences from 3-[2-[(4-Chlorophenyl)methoxy]phenyl]-1-[(3,4-dichlorophenyl)methyl]pyrazole, Abn-CBD is relevant as it, along with (R)-methanandamide, was shown to induce NO production in RAEC through a mechanism independent of CB1 and CB2 receptors. [, ] This observation, combined with the lack of CB1 receptor detection in RAEC, contributed to the identification of a potential novel, non-CB1/CB2 anandamide receptor. [, ] Understanding the structural features of compounds like Abn-CBD that interact with this putative receptor could be valuable for developing novel therapeutics targeting this pathway.

(R)-Methanandamide

  • Compound Description: (R)-Methanandamide is a metabolically stable analog of anandamide, an endocannabinoid that activates both CB1 and CB2 receptors. [, ] Like anandamide, (R)-methanandamide induces vasorelaxation, but its actions appear to be independent of CB1 and CB2 receptors in specific vascular beds. [, ]
  • Relevance: While structurally different from 3-[2-[(4-Chlorophenyl)methoxy]phenyl]-1-[(3,4-dichlorophenyl)methyl]pyrazole, (R)-methanandamide is critical to the research because it, like Abn-CBD, was shown to induce NO production in RAEC in a manner independent of CB1 and CB2 receptors. [, ] This study highlighted a potential non-CB1/CB2 receptor for anandamide and structurally similar compounds, opening avenues for exploring novel therapeutic targets for cardiovascular diseases. [, ]
  • Compound Description: SR144528 is a selective antagonist for the CB2 cannabinoid receptor. [, , ] It is used in pharmacological research to investigate the specific role of CB2 receptors. [, , ]
  • Relevance: While structurally different from 3-[2-[(4-Chlorophenyl)methoxy]phenyl]-1-[(3,4-dichlorophenyl)methyl]pyrazole, SR144528 is relevant as it was used in conjunction with other CB1 and CB2 receptor ligands to investigate the specific role of these receptors in the vascular effects of anandamide and its analogs. [, ] The research suggests that the vasorelaxant effects of (R)-methanandamide in RAEC are mediated by a novel receptor distinct from CB1 and CB2. [, ]

(–)-4-(3–3,4-trans-p-Menthadien-(1,8)-yl)-orcinol (O-1918)

  • Compound Description: O-1918 is an antagonist for anandamide receptors. [, ] It exhibits a higher affinity for non-CB1/CB2 anandamide receptors compared to CB1 and CB2 receptors. [, ] O-1918 has been shown to block the effects of anandamide and its analogs in various assays, including NO production in endothelial cells. [, ]
  • Relevance: While structurally distinct from 3-[2-[(4-Chlorophenyl)methoxy]phenyl]-1-[(3,4-dichlorophenyl)methyl]pyrazole, O-1918 is pertinent as it is an antagonist of a putative non-CB1/CB2 anandamide receptor that is also potentially targeted by (R)-methanandamide and Abn-CBD. [, ] The fact that O-1918 blocks (R)-methanandamide-mediated NO production in RAEC further supports the existence of this novel receptor and its potential role in mediating the vascular effects of these compounds. [, ]

6-Methoxy-2-(4-methoxyphenyl)benzo[b]thien-3-yl][4-cyanophenyl]methanone (LY320135)

  • Compound Description: LY320135 is an antagonist for the CB1 cannabinoid receptor. [, ]
  • Relevance: Although structurally different from 3-[2-[(4-Chlorophenyl)methoxy]phenyl]-1-[(3,4-dichlorophenyl)methyl]pyrazole, LY320135 is relevant as it was employed alongside other CB1 and CB2 antagonists to investigate the role of these receptors in mediating the effects of (R)-methanandamide in RAEC. [, ]

Properties

CAS Number

477713-45-4

Product Name

3-[2-[(4-Chlorophenyl)methoxy]phenyl]-1-[(3,4-dichlorophenyl)methyl]pyrazole

IUPAC Name

3-[2-[(4-chlorophenyl)methoxy]phenyl]-1-[(3,4-dichlorophenyl)methyl]pyrazole

Molecular Formula

C23H17Cl3N2O

Molecular Weight

443.75

InChI

InChI=1S/C23H17Cl3N2O/c24-18-8-5-16(6-9-18)15-29-23-4-2-1-3-19(23)22-11-12-28(27-22)14-17-7-10-20(25)21(26)13-17/h1-13H,14-15H2

InChI Key

UAGVVYADQPGKSY-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NN(C=C2)CC3=CC(=C(C=C3)Cl)Cl)OCC4=CC=C(C=C4)Cl

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.